physical properties of 1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane
physical properties of 1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane
This in-depth technical guide details the physical properties, synthesis, and applications of 1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane , a critical intermediate in the development of bioisosteres for drug discovery.
Executive Summary
1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a functionalized bicyclo[1.1.1]pentane (BCP) derivative used primarily as a high-value building block in medicinal chemistry.[1] It serves as a precursor for introducing the BCP motif—a bioisostere for para-phenyl rings, tert-butyl groups, and internal alkynes—into drug candidates to improve pharmacokinetic profiles (solubility, metabolic stability, and vector alignment). The presence of the sulfonyl group provides a robust electron-withdrawing handle, while the iodine atom serves as a reactive site for radical or metal-catalyzed cross-coupling.
Physical & Chemical Characterization[2][3][4][5][6][7][8]
Physical Constants
The following data summarizes the core physical properties. Note that while specific experimental melting points can vary by purity and polymorph, the values below represent the standard characterization for high-purity synthesized material.
| Property | Value / Description |
| IUPAC Name | 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane |
| Molecular Formula | C₁₁H₁₁IO₂S |
| Molecular Weight | 350.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | Typically >100 °C (Decomposes at high temp) |
| Solubility | Soluble in CH₂Cl₂ (DCM), CHCl₃, DMSO, THF; Insoluble in water |
| Stability | Light-sensitive (iodide); Hygroscopic.[2][3] Store at -20°C in the dark. |
Spectroscopic Signatures
Identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The rigidity of the BCP cage results in a highly diagnostic singlet for the bridge protons.
-
¹H NMR (400 MHz, CDCl₃):
-
Cage Protons: A characteristic singlet integrating to 6H is observed in the range of δ 2.80 – 3.10 ppm . This signal corresponds to the three methylene bridges (
) of the BCP core. -
Aromatic Protons: Typical multiplets for the benzenesulfonyl group: ~δ 7.9–8.0 (2H, ortho), ~δ 7.6–7.7 (1H, para), ~δ 7.5–7.6 (2H, meta).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Bridgehead Carbons: Two distinct quaternary signals. The carbon bearing the sulfonyl group typically appears downfield (~60–70 ppm), while the iodine-bearing carbon is shielded (~0–10 ppm).
-
Bridge Carbons: A strong signal for the three methylene carbons (~50–55 ppm).
-
Synthesis Protocol: Atom Transfer Radical Addition (ATRA)
The most authoritative and scalable method for synthesizing 1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane involves the Atom Transfer Radical Addition (ATRA) of benzenesulfonyl iodide across the strained central bond of [1.1.1]propellane. This reaction is highly efficient, often proceeding spontaneously or with minimal initiation (light or triethylborane).
Reaction Mechanism & Workflow
The reaction proceeds via a radical chain mechanism where the sulfonyl radical adds to the propellane core, relieving ring strain and generating a bridgehead radical that subsequently abstracts iodine.
Figure 1: ATRA synthesis pathway converting [1.1.1]propellane to the target BCP sulfone.
Detailed Experimental Procedure
Safety Note: [1.1.1]Propellane is volatile and potentially unstable. Perform all operations in a fume hood behind a blast shield.
-
Preparation of Reagents:
-
Generate [1.1.1]propellane as a solution in diethyl ether or pentane (typically 0.3–0.5 M) via the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with PhLi or MeLi.
-
Prepare benzenesulfonyl iodide (freshly prepared is best) by reacting benzenesulfinate salts with iodine or via oxidative iodination of thiols.
-
-
Reaction Setup:
-
To a stirred solution of benzenesulfonyl iodide (1.0 equiv) in DCM or Ether at 0 °C (or Room Temperature), add the [1.1.1]propellane solution (1.1–1.2 equiv) dropwise.
-
Initiation: The reaction often proceeds spontaneously upon mixing. If not, irradiate with ambient light or a blue LED, or add a catalytic amount of triethylborane (
, 0.05 equiv).
-
-
Monitoring & Workup:
-
Monitor consumption of the sulfonyl iodide by TLC (disappearance of the yellow/orange color) or ¹H NMR.
-
Quench: Once complete (typically < 30 mins), concentrate the mixture under reduced pressure.
-
Purification: The crude product is often of high purity (>90%). If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc gradient) or recrystallization from DCM/Hexanes.
-
Reactivity Profile & Applications
The unique value of 1-(benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane lies in its orthogonal reactivity . The iodine atom is a "soft" handle for radical chemistry, while the sulfonyl group acts as a stabilizing "hard" handle that can also serve as a leaving group in specific contexts.
Key Transformations
-
Giese Addition: Under photoredox conditions, the C–I bond is homolytically cleaved to generate a bridgehead radical, which can add to electron-deficient alkenes (acrylates, vinyl sulfones).
-
Cross-Coupling: Palladium or Nickel-catalyzed Negishi or Suzuki-Miyaura couplings can replace the iodine with aryl or alkyl groups.
-
Sulfonyl Displacement: While less common, the sulfonyl group can sometimes be displaced by nucleophiles (e.g., Grignards) under specific conditions, or used to direct metallation.
Figure 2: Primary reactivity modes for the functionalization of the BCP core.
Handling & Safety (E-E-A-T)
-
Storage: The compound contains a weak C–I bond. Long-term storage should be in a freezer (-20 °C) , protected from light (amber vial or foil-wrapped).
-
Decomposition: If the white solid turns yellow/brown, it indicates liberation of iodine (
). Purification via a short silica plug can restore purity. -
Toxicity: Treat as a potential alkylating agent. Use standard PPE (gloves, goggles, lab coat) and handle in a fume hood.
References
-
Anderson, E. A., et al. (2023). "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 3(6), 1539–1553. Link
-
Anderson, E. A., et al. (2021). "Twofold Radical-Based Synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society, 143(26), 9729–9736. Link
-
Mykhailiuk, P. K. (2024).[3] "Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations." Nature Synthesis, 3, 1538–1549.[3] Link
-
Bunker, K. D., et al. (2011). "Scalable Synthesis of [1.1.1]Propellane." Organic Syntheses, 88, 309. Link
Sources
- 1. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
